molecular formula C16H16N4O3 B2807689 N-(furan-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide CAS No. 440331-27-1

N-(furan-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Cat. No.: B2807689
CAS No.: 440331-27-1
M. Wt: 312.329
InChI Key: RUGGEFYERNOMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a useful research compound. Its molecular formula is C16H16N4O3 and its molecular weight is 312.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Annulation Techniques

A study by Zhang et al. (2017) developed a photoinduced direct oxidative annulation method that does not require transition metals or oxidants. This technique facilitates the synthesis of highly functionalized polyheterocyclic compounds, demonstrating the potential utility of similar furan and benzotriazin-3-yl structures in synthesizing complex organic molecules (Zhang et al., 2017).

Antiviral Activities

Flefel et al. (2014) synthesized derivatives of 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one, demonstrating significant antiviral activity against H5N1 avian influenza virus. This suggests potential antiviral applications for compounds with similar furan-based structures (Flefel et al., 2014).

Electronic Properties

Constantinides et al. (2013) reported on a furan and benzotriazin-3-yl containing compound exhibiting a thermally accessible triplet state, highlighting its significance in materials science, particularly for applications requiring specific electronic properties (Constantinides et al., 2013).

Synthetic Methodologies

Katritzky et al. (1997) explored the synthesis of polysubstituted benzo[b]furans, a process relevant to creating complex organic frameworks that include furan and butanamide functionalities. Such methodologies are crucial for pharmaceuticals and materials chemistry (Katritzky et al., 1997).

Heterocyclic Compound Synthesis

Research by Fadda et al. (2015) reviewed the synthesis and applications of 3-oxo-N-(pyridin-2-yl)butanamide compounds, including their use as precursors for heterocyclic compounds, which indicates the importance of butanamide structures in synthesizing heterocyclic pharmaceuticals (Fadda et al., 2015).

Mechanism of Action

Target of Action

The primary target of N-[(furan-2-yl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide, also known as Oprea1_722848, is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

Oprea1_722848 interacts with EGFR, inhibiting its activity . This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation.

Biochemical Pathways

The inhibition of EGFR by Oprea1_722848 affects several biochemical pathways. EGFR is involved in the activation of several signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are responsible for cell proliferation, survival, and differentiation . By inhibiting EGFR, Oprea1_722848 can disrupt these pathways, leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

Similar compounds with indole scaffolds have been found to have good bioavailability and are able to cross the blood-brain barrier . These compounds are also metabolized by the liver and excreted in the urine .

Result of Action

The result of Oprea1_722848’s action is a decrease in cell proliferation and an increase in cell death, particularly in cancer cells with high EGFR expression . This can lead to a reduction in tumor size and potentially to the elimination of the tumor .

Action Environment

The action of Oprea1_722848 can be influenced by several environmental factors. For example, the presence of other drugs that inhibit EGFR could potentially increase the effectiveness of Oprea1_722848 . Additionally, the pH of the environment could affect the compound’s stability and efficacy . More research is needed to fully understand these effects.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-15(17-11-12-5-4-10-23-12)8-3-9-20-16(22)13-6-1-2-7-14(13)18-19-20/h1-2,4-7,10H,3,8-9,11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGGEFYERNOMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.